molecular formula C20H23NO3 B2818680 2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797043-24-3

2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No. B2818680
CAS RN: 1797043-24-3
M. Wt: 325.408
InChI Key: XUNSUKHJEKDFCS-UHFFFAOYSA-N
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Description

The compound is an organic ester, which is a class of compounds produced by the reaction of carboxylic acids and alcohols. Esters are commonly used in a wide variety of applications, including in the manufacture of plastics, resins, perfumes, flavorings, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of multiple functional groups including an ester group, an amine group, and several methyl groups. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

As an ester, this compound would likely undergo reactions typical of esters, such as hydrolysis, reduction, and reactions with Grignard reagents. The presence of the amine group could also enable additional reactions .

Scientific Research Applications

Palladium-Catalysed α-Oxidation of Aromatic Ketones

The study by (Tianbao Chen et al., 2016) discusses the preparation of 2-(2-methylphenyl)-2-oxoethyl acetates from aromatic ketones through α-oxidation using palladium acetate as a catalyst. This process illustrates the synthetic utility of palladium catalysis in modifying aromatic compounds, potentially relevant for the derivatization of compounds like 2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate.

Inhibition Efficiencies of Quinoxalines

A theoretical study on quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate (Q1), by (A. Zarrouk et al., 2014) explores their application as corrosion inhibitors. This demonstrates the potential of similar esters in material science, particularly in protecting metals from corrosion.

Antimicrobial Activity of Triazole Derivatives

The creation and evaluation of antimicrobial activity of certain 1,2,4-triazol-3-one derivatives, which includes processes involving ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates, as reported by (Seda Fandaklı et al., 2012), highlight the potential biomedical applications of structurally similar compounds in developing new antimicrobial agents.

Synthesis of α-Ketoamide Derivatives

(A. El‐Faham et al., 2013) explored the synthesis of α-ketoamide derivatives using a novel series of compounds, illustrating the application of such compounds in the synthesis of peptide and amide bonds, which are crucial in the development of pharmaceuticals and biochemical probes.

Antitumor Activity

The synthesis and antitumor activity evaluation of certain compounds, as explored by (Ju Liu et al., 2018), showcase the potential of structurally similar compounds in medicinal chemistry for the development of new cancer treatments.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it has pharmaceutical potential, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .

properties

IUPAC Name

[2-(2-ethyl-6-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-4-17-7-5-6-15(3)20(17)21-18(22)13-24-19(23)12-16-10-8-14(2)9-11-16/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNSUKHJEKDFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC(=O)CC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

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